molecular formula C18H11ClN4O3 B2800859 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1203119-02-1

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2800859
CAS No.: 1203119-02-1
M. Wt: 366.76
InChI Key: CQQRIJIZLOTQDG-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring two distinct aromatic systems: a 1,3,4-oxadiazole ring substituted at the 5-position with a 2-chlorophenyl group and a 1,2-oxazole ring substituted at the 5-position with a phenyl group. These rings are connected via a carboxamide linkage at the 3-position of the oxazole (Figure 1). This structural motif is common in medicinal chemistry due to the bioisosteric properties of oxadiazoles and oxazoles, which mimic peptide bonds and improve metabolic stability .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O3/c19-13-9-5-4-8-12(13)17-21-22-18(25-17)20-16(24)14-10-15(26-23-14)11-6-2-1-3-7-11/h1-10H,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQRIJIZLOTQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The isoxazole ring can be synthesized via the reaction of hydroxylamine with β-keto esters. The final step involves coupling the oxadiazole and isoxazole intermediates under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, studies have demonstrated that related oxadiazole derivatives show significant growth inhibition against various cancer cell lines. The compound N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide has been evaluated for its efficacy against several cancer types:

Cell Line Percent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

These results suggest that the compound may act through multiple pathways to induce apoptosis in cancer cells and inhibit tumor growth .

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes related to cancer progression. Studies on similar compounds indicate their ability to inhibit carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis. For example, some derivatives have demonstrated nanomolar affinity for hCA IX and hCA XII .

Immunomodulatory Effects

Research has also highlighted the immunomodulatory properties of oxadiazole derivatives. Some studies suggest that these compounds can influence immune responses by modulating cytokine production and T-cell activity . This aspect is particularly relevant for developing therapies aimed at enhancing anti-tumor immunity.

Case Studies

Several case studies have documented the application of oxadiazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of oxadiazole derivatives demonstrated their effectiveness against pancreatic cancer cell lines (PANC-1). The lead compound showed an IC50 value significantly lower than standard chemotherapeutic agents .
  • Immunomodulation in Cancer Therapy : Another case study explored the use of oxadiazole compounds in modulating immune responses in patients with solid tumors. The findings suggested enhanced T-cell activation and increased production of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The target compound is compared to five analogs (Table 1) based on substituent patterns, heterocyclic cores, and functional groups.

Table 1: Structural and Physicochemical Comparison
Compound Name Core Heterocycles Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,3,4-Oxadiazole, 1,2-Oxazole 5-(2-Chlorophenyl), 5-Phenyl ~353.8* Dual aromatic systems with Cl for lipophilicity
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide 1,2-Oxazole (Isoxazole) 5-Methyl, 3-(2-Chlorophenyl), 5-Chloro-2-methylphenyl 386.22 Dual Cl substituents; methyl groups enhance solubility
3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide 1,2-Oxazole 5-Methyl, 3-(2-Chlorophenyl), 5-Methyl-1,2-oxazol-3-yl ~347.8* Methyl groups reduce steric hindrance
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide 1,2,4-Oxadiazole, Thiazole, 1,2-Oxazole 4-Methylthiazole, 3-(4-Methoxyphenyl), 5-Phenyl ~464.9* Methoxy improves solubility; thiazole introduces sulfur-based interactions
3-(2-Chlorophenyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide 1,3,4-Thiadiazole, 1,2-Oxazole 5-Methyl, 3-(2-Chlorophenyl), 5-(2-Chlorophenyl) ~421.3* Thiadiazole replaces oxadiazole; dual Cl enhances halogen bonding
N-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)cyclopropanamine 1,3,4-Oxadiazole 5-(2-Chlorophenyl), Cyclopropanamine ~278.7* Cyclopropane amine introduces conformational rigidity

*Calculated based on molecular formulas.

Key Findings from Structural Analysis

Electron-Withdrawing Effects : The 2-chlorophenyl group in the target compound and analogs (e.g., ) enhances electrophilicity, improving interactions with biological targets like enzyme active sites.

Heterocycle Substitution : Replacing 1,3,4-oxadiazole with 1,3,4-thiadiazole (as in ) introduces sulfur, which may alter redox properties and hydrogen-bonding capacity.

Solubility Modulation : Methyl and methoxy groups (e.g., ) increase solubility compared to the target compound’s phenyl-dominated structure.

Bioisosteric Potential: The carboxamide bridge in the target compound and analogs mimics peptide bonds, aiding in drug-likeness and target affinity .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes both oxadiazole and oxazole rings. Its molecular formula is C15H12ClN5O2C_{15}H_{12}ClN_5O_2, with a molecular weight of approximately 300.7 g/mol. The presence of the 2-chlorophenyl group is particularly noteworthy as it influences the compound's biological activity through electronic effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole moiety have been shown to possess antiproliferative effects against various cancer cell lines. A study reported that compounds similar to this compound displayed IC50 values in the micromolar range against human cancer cell lines such as HCT-116 and PC-3 .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHCT-11613.62
Compound BPC-321.74
This compoundOVXF 8999.27

Anti-inflammatory Activity

In addition to anticancer properties, oxadiazole derivatives have been evaluated for their anti-inflammatory effects. In vivo studies showed that these compounds can significantly reduce paw edema in carrageenan-induced models, suggesting their potential utility in treating inflammatory conditions .

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Compound C2582.3
This compound2548.3

Antimicrobial Activity

The compound has also shown promise against certain microbial strains. Research indicates that oxadiazole derivatives can inhibit the growth of bacteria such as Mycobacterium tuberculosis and various fungal species . The mechanism often involves disruption of cellular processes or targeting specific enzymes crucial for microbial survival.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been found to inhibit various enzymes including carbonic anhydrase and histone deacetylases (HDACs), which play critical roles in cancer progression and inflammation .
  • Cell Cycle Arrest : Studies suggest that certain oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-y]-5-phenyloxazole compounds. These derivatives were tested for their cytotoxicity against multiple cancer cell lines with promising results indicating that structural modifications can enhance biological activity significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be standardized?

  • Methodology : Synthesis typically involves cyclization of precursor hydrazides with appropriate carbonyl compounds. For example, oxadiazole ring formation requires refluxing with POCl₃ or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) under anhydrous conditions. Key parameters include temperature (80–100°C), solvent (DMF or THF), and stoichiometric ratios of reagents. Yield optimization often involves iterative adjustments of pH (e.g., ammonia for precipitation) and purification via column chromatography .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing oxazole C-3 vs. C-5 carbons) and mass spectrometry (HRMS or ESI-MS) for molecular ion confirmation. For regiochemical ambiguity, 2D NMR techniques (COSY, HSQC) resolve coupling patterns. X-ray crystallography (as in ) provides definitive proof of solid-state structure .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Conduct in vitro screening against bacterial/fungal strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays. For anti-inflammatory potential, measure COX-2 inhibition via ELISA. Always include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to assess the impact of the 2-chlorophenyl and oxazole moieties on bioactivity?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing 2-chlorophenyl with 4-fluorophenyl or modifying the oxazole methyl group). Compare activities using dose-response curves and statistical tools (ANOVA). Computational docking (e.g., AutoDock Vina) identifies binding interactions with targets like bacterial enzymes or inflammatory mediators .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology : Re-evaluate experimental variables:

  • Assay conditions : Check pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity).
  • Cell lines/strains : Use standardized strains (e.g., ATCC) and confirm microbial viability via colony counts.
  • Data normalization : Apply Z-score analysis to outlier data. Cross-validate with orthogonal assays (e.g., SPR for binding affinity if enzyme inhibition is disputed) .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

  • Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism, bioavailability, and hepatotoxicity. Molecular dynamics simulations (AMBER or GROMACS) model metabolic degradation pathways, focusing on hydrolysis-prone sites (e.g., amide bonds) .

Q. How can target identification be systematically approached for this compound?

  • Methodology :

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates.
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways.
  • Thermal proteome profiling (TPP) : Detect protein targets by thermal stability shifts .

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